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Compound of Interest

Compound Name:
2-Amino-N-cyclopropyl-DL-

propanamide

CAS No.: 1104196-08-8

Cat. No.: B581281

Get Quote

Introduction & Compound Analysis
2-Amino-N-cyclopropyl-DL-propanamide is a small, polar amide derivative of alanine. Its

structural features dictate the analytical strategy:

Polarity: The primary amine and amide functionality yield a low LogP (estimated < 0.5),

making retention on standard C18 columns difficult without ion-pairing reagents or high

aqueous content.

UV Activity: The molecule lacks extended conjugation. Absorbance is limited to the amide

transition (~200-210 nm), necessitating high-purity solvents to minimize background noise.

Basicity: The

-amine (pKa ~9.2) will be protonated at acidic pH, increasing polarity but improving peak
shape on appropriate stationary phases.
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Chemical Structure[1][2][3][4]
IUPAC Name: 2-amino-N-cyclopropylpropanamide

Molecular Formula:

Molecular Weight: 128.17 g/mol

Monoisotopic Mass: 128.09 g/mol

Method Development Strategy (The "Why")
To ensure data integrity and method robustness, we employ two orthogonal separation

mechanisms:

Reversed-Phase (High Aqueous/Polar C18): For UV assays, we utilize a "wettable" C18

phase capable of 100% aqueous stability. This allows us to start at very low organic

composition to trap the polar amine.

HILIC (Hydrophilic Interaction Liquid Chromatography): For LC-MS/MS, HILIC is superior. It

retains the polar analyte using a high-organic mobile phase, which enhances desolvation

efficiency in the electrospray source (ESI), significantly boosting sensitivity (10-50x gain over

RP-LC).

Decision Tree for Method Selection
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Select Analytical Goal

What is the target concentration?

High (> 0.1 mg/mL)
(Assay, Purity, Release)

Trace (< 1 µg/mL)
(Impurity, PK Study, Cleaning)

Protocol 1: HPLC-UV
(Polar C18)

Protocol 2: LC-MS/MS
(HILIC Mode)

Click to download full resolution via product page

Figure 1: Analytical decision matrix for selecting the appropriate protocol based on sensitivity

requirements.

Protocol 1: HPLC-UV (Purity & Assay)
Objective: Quantitation of the main compound at mg/mL levels. Mechanism: Reversed-Phase

Chromatography with 100% Aqueous Stability.

Instrumentation & Conditions
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Parameter Setting / Specification

System
HPLC with PDA/UV Detector (e.g., Agilent

1260/Waters Alliance)

Column
Waters Atlantis T3 or Phenomenex Luna Omega

Polar C18 (150 x 4.6 mm, 3 µm or 5 µm)

Column Temp 30°C

Flow Rate 1.0 mL/min

Injection Vol 10 µL

Detection UV @ 210 nm (Reference: 360 nm)

Mobile Phase Preparation[5][6][7]
Mobile Phase A (Buffer): 20 mM Potassium Phosphate Buffer, pH 2.5.

Why pH 2.5? It ensures the amine is fully protonated and suppresses silanol activity on

the silica surface, reducing peak tailing.

Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Table
Time (min) % Mobile Phase A % Mobile Phase B Curve

0.0 98 2 Initial

5.0 98 2
Isocratic Hold

(Retention)

15.0 40 60 Linear Gradient

16.0 98 2 Re-equilibration

22.0 98 2 End

Critical Note: The initial isocratic hold (0-5 min) at 98% aqueous is mandatory to retain the

polar amine. Standard C18 columns will suffer from "phase collapse" under these conditions;
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ensure a "T3" or "Aq" designated column is used.

Protocol 2: LC-MS/MS (Trace Analysis)
Objective: Detection of trace impurities or genotoxic screening (LOD < 1 ng/mL). Mechanism:

HILIC (Zwitterionic or Amide phase).

Instrumentation & Conditions
Parameter Setting / Specification

System
UHPLC coupled to Triple Quadrupole MS (e.g.,

Sciex 6500+ / Thermo Altis)

Column
Merck SeQuant ZIC-HILIC or Waters XBridge

Amide (100 x 2.1 mm, 3.5 µm)

Column Temp 40°C

Flow Rate 0.4 mL/min

Ion Source Electrospray Ionization (ESI) - Positive Mode

Mobile Phase Preparation[5][6][7]
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Table (HILIC Mode)
Note: HILIC gradients run from High Organic to Low Organic.
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Time (min)
% Mobile Phase A
(Aq)

% Mobile Phase B
(Org)

Comment

0.0 5 95 Initial

1.0 5 95 Hold

6.0 40 60 Elution

7.0 5 95 Reset

10.0 5 95 Re-equilibration

MS/MS Parameters (MRM Transitions)
Precursor Ion (M+H)+: 129.1 m/z

Transition
Type

Q1 Mass (Da) Q3 Mass (Da)
Collision
Energy (V)

Structural
Assignment

Quantifier 129.1 44.1 22

Immonium

fragment

substructure

Qualifier 1 129.1 72.1 18

Alanine

immonium ion (

)

Qualifier 2 129.1 58.1 25
Cyclopropyl-

amine fragment

Note: Optimize Collision Energy (CE) and Declustering Potential (DP) by infusing a 100 ng/mL

standard solution.

Sample Preparation Workflow
To minimize matrix effects, especially in biological or synthesis reaction mixtures, a Protein

Precipitation (PPT) or simple dilution strategy is recommended.
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Raw Sample
(Plasma/Reaction Mix)

Add 3x Vol
Cold Acetonitrile

Vortex (1 min)
Centrifuge (10k rpm) Collect Supernatant Dilute 1:1 with

Mobile Phase B (HILIC) Inject to LC-MS

Click to download full resolution via product page

Figure 2: Sample preparation workflow for LC-MS/MS analysis.

Important for HILIC: The sample diluent must match the initial mobile phase (high acetonitrile).

Injecting a water-rich sample into a HILIC column will cause peak distortion (solvent effect).

Ensure the final sample is >80% Acetonitrile.

Validation Parameters (Acceptance Criteria)
Based on ICH Q2(R1) guidelines, the following criteria should be met during method validation:

System Suitability:

Tailing Factor (

): < 1.5

Precision (RSD of 6 injections): < 2.0% (UV), < 5.0% (MS)

Linearity:

across the range (e.g., 0.05 – 100 µg/mL for UV).

Accuracy (Recovery):

Spike recovery at 80%, 100%, and 120% levels must be within 90-110%.

Sensitivity (LC-MS):

Signal-to-Noise (S/N) > 10 for LOQ (Limit of Quantitation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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